

Tris(3,5-dimethylphenyl)phosphine IUPAC name and synonyms

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Compound of Interest

Compound Name: *Tris(3,5-dimethylphenyl)phosphine*

Cat. No.: *B1295133*

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An In-Depth Technical Guide to **Tris(3,5-dimethylphenyl)phosphine**

This technical guide provides a comprehensive overview of **Tris(3,5-dimethylphenyl)phosphine**, a bulky, electron-rich phosphine ligand integral to modern catalysis. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical identity, properties, and applications in catalysis.

Chemical Identity and Nomenclature

Tris(3,5-dimethylphenyl)phosphine is a triarylphosphine ligand characterized by three 3,5-dimethylphenyl (or 3,5-xylyl) substituents attached to a central phosphorus atom. This substitution pattern imparts significant steric bulk and electron-donating properties, which are crucial for its efficacy in catalytic cross-coupling reactions.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is tris(3,5-dimethylphenyl)phosphane[1].

It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

- **Tris(3,5-dimethylphenyl)phosphine**[1][2]
- **Tris(3,5-xylyl)phosphine**[2]

- [Tri\(3,5-xylyl\)phosphine\[2\]](#)
- [Tri-3,5-xylylphosphine\[3\]\[4\]](#)

Physicochemical Properties

The key quantitative data for **Tris(3,5-dimethylphenyl)phosphine** are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

Property	Value	Reference(s)
CAS Number	69227-47-0	[2]
Molecular Formula	C ₂₄ H ₂₇ P	[1][2]
Molecular Weight	346.44 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[2][4]
Melting Point	161-164 °C	[2]
Boiling Point	474.1 °C at 760 mmHg	[2]
Flash Point	255 °C	[2]
InChI	1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3	[1]
SMILES	Cc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3	

Synthesis

The synthesis of triarylphosphines such as **Tris(3,5-dimethylphenyl)phosphine** is typically achieved through the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).

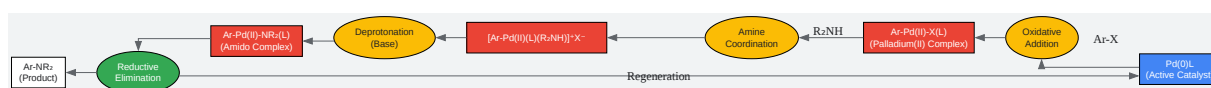
General Synthetic Approach:

- **Grignard Reagent Formation:** The first step involves the preparation of the 3,5-dimethylphenylmagnesium bromide Grignard reagent. This is accomplished by reacting 5-bromo-1,3-xylene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.
- **Reaction with Phosphorus Trichloride:** The freshly prepared Grignard reagent is then reacted with phosphorus trichloride. Typically, the PCl_3 is dissolved in an appropriate anhydrous solvent and cooled, after which the Grignard reagent is added dropwise. The stoichiometry is crucial; a molar ratio of at least three equivalents of the Grignard reagent to one equivalent of PCl_3 is required for the formation of the trisubstituted phosphine.
- **Workup and Purification:** After the reaction is complete, it is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent to yield pure **Tris(3,5-dimethylphenyl)phosphine**.

Catalytic Applications and Mechanisms

Tris(3,5-dimethylphenyl)phosphine is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher reaction rates and yields, particularly with challenging substrates. It is suitable for use in Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck coupling reactions.

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a prominent application for this type of phosphine ligand.



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Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline, which is representative of the types of reactions where **Tris(3,5-dimethylphenyl)phosphine** or similar bulky phosphine ligands are employed.

Reaction: Coupling of an aryl bromide with an aniline.

Materials:

- Aryl bromide (1.0 equiv)
- Aniline (1.5 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
- **Tris(3,5-dimethylphenyl)phosphine** or a similar bulky phosphine ligand (e.g., BINAP) (0.08 equiv)
- Cesium carbonate (Cs₂CO₃) (2.0 equiv)
- Anhydrous toluene

Procedure:

- Preparation of the Reaction Vessel: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl bromide, aniline, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
- Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
- Addition of Solvent: Anhydrous toluene is added via syringe.
- Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS,

or LC-MS). Reaction times can vary, but a typical duration is 8-24 hours.

- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
- **Purification:** The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl aniline product.^[1]

This protocol serves as a general guideline. The optimal choice of catalyst, ligand, base, solvent, and reaction conditions may vary depending on the specific substrates being coupled.

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References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
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